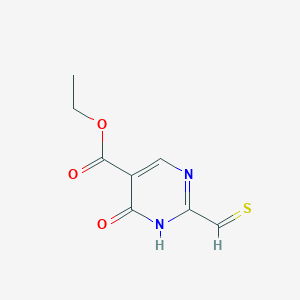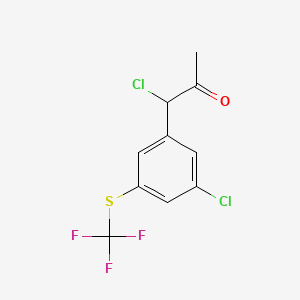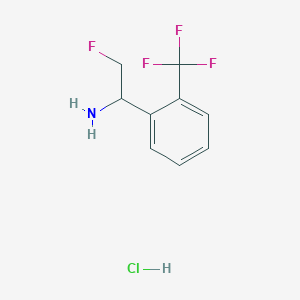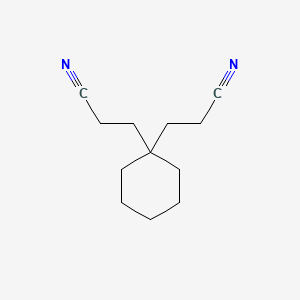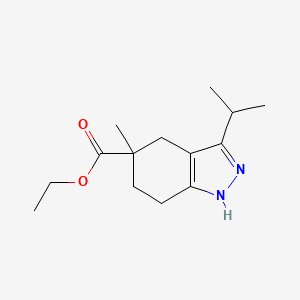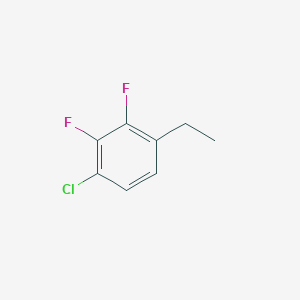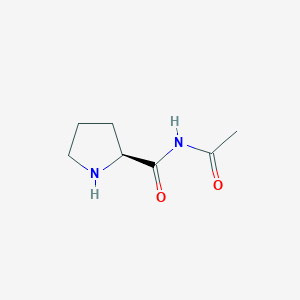
(2S)-N-acetyl-2-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-L-proline amide is a derivative of the amino acid L-proline It is characterized by the presence of an acetyl group attached to the nitrogen atom of the proline ring
准备方法
Synthetic Routes and Reaction Conditions
N-acetyl-L-proline amide can be synthesized through the acetylation of L-proline. One common method involves reacting L-proline with acetic anhydride in an aqueous solution. The reaction is typically carried out at elevated temperatures, ranging from 50°C to 70°C, to ensure efficient acetylation . Another method involves the use of carboxylic acid chlorides in the presence of pyridine as a solvent . The reaction is monitored using thin-layer chromatography (TLC) and characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Industrial Production Methods
In industrial settings, the production of N-acetyl-L-proline amide often involves large-scale acetylation processes. These processes utilize acetic anhydride as the acetylating agent and are conducted in aqueous solutions to facilitate the reaction. The reaction mixtures are heated to the desired temperature range to achieve high yields of the product .
化学反应分析
Types of Reactions
N-acetyl-L-proline amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl group and the proline ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize N-acetyl-L-proline amide, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce N-acetyl-L-proline amide to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
N-acetyl-L-proline amide has a wide range of scientific research applications:
作用机制
The mechanism of action of N-acetyl-L-proline amide involves its interaction with specific molecular targets and pathways. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure . The compound’s ability to form hydrogen bonds with active site residues is crucial for its inhibitory activity .
相似化合物的比较
N-acetyl-L-proline amide can be compared with other similar compounds, such as:
N-acetyl-L-glutamine: Used in sports medicine for muscle growth and endurance.
N-acetyl-4-hydroxy-L-proline: Used in the production of anti-inflammatory and analgesic formulations.
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
N-acetyl-L-proline amide is unique due to its specific structure and the presence of the acetyl group, which imparts distinct chemical properties and biological activities.
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
(2S)-N-acetylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-7(11)6-3-2-4-8-6/h6,8H,2-4H2,1H3,(H,9,10,11)/t6-/m0/s1 |
InChI 键 |
XWNWCGHULLCXAD-LURJTMIESA-N |
手性 SMILES |
CC(=O)NC(=O)[C@@H]1CCCN1 |
规范 SMILES |
CC(=O)NC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


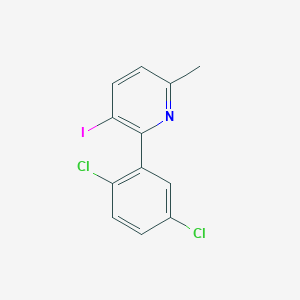
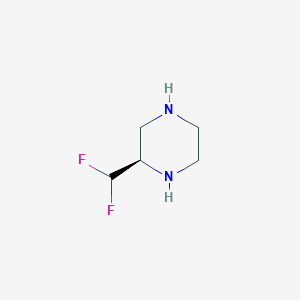
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
